2,3-Diazido-4-methylpyridine;ZINC
Description
2,3-Diazido-4-methylpyridine;ZINC (CAS: Not explicitly provided in evidence) is a heterocyclic organic compound featuring a pyridine backbone substituted with two azide (-N₃) groups at the 2- and 3-positions and a methyl (-CH₃) group at the 4-position. Its coordination chemistry with zinc has been studied for catalytic applications, particularly in polymerization and small-molecule activation . The compound’s azide groups enable unique reactivity, including cycloaddition reactions and ligand exchange properties, making it valuable in materials science and medicinal chemistry.
Properties
CAS No. |
116100-22-2 |
|---|---|
Molecular Formula |
C6H5N7Zn |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2,3-diazido-4-methylpyridine;zinc |
InChI |
InChI=1S/C6H5N7.Zn/c1-4-2-3-9-6(11-13-8)5(4)10-12-7;/h2-3H,1H3; |
InChI Key |
DEBWLXWFGUJXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N=[N+]=[N-])N=[N+]=[N-].[Zn] |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
Synthesis of 2,3-Diaminopyridine Derivatives
The most logical precursor for the synthesis of 2,3-Diazido-4-methylpyridine is 2,3-diamino-4-methylpyridine. Several methods have been reported for the preparation of various diaminopyridine derivatives, which can be adapted for the synthesis of the required 4-methyl analog.
Reduction of Dinitro Precursors
One established approach involves the reduction of 2,3-dinitro-4-methylpyridine. As described in patent CN103664762A, a general method for preparing 2,3-diaminopyridine involves the reduction of 2,3-dinitropyridine using palladium carbon as a catalyst under hydrogen atmosphere:
- The dinitro compound is dissolved in an organic solvent (such as methylene dichloride, benzene, or toluene)
- Palladium carbon catalyst is added, and hydrogen is introduced into the reaction flask
- The mixture is heated at 50-60°C for 1-2 hours
- After completion, the mixture is filtered and purified to obtain the diamine product
This method can be adapted for the preparation of 2,3-diamino-4-methylpyridine by using 2,3-dinitro-4-methylpyridine as the starting material. The reaction typically proceeds with high yields (>80%) and produces the diamine with high purity.
Direct Amination Approach
For 4-methylpyridine derivatives, a direct amination approach at positions 2 and 3 can be considered. Drawing from the synthesis of 3-amino-4-methylpyridine described in CN104356057A, the following strategy can be proposed:
- Utilizing 4-picoline-3-boronic acid as a starting material
- Employing an inorganic amide as an ammonia source
- Using metal oxide catalysts such as copper oxide, silver oxide, or zinc oxide
The specific conditions from one embodiment are outlined below:
"In a flask equipped with a mechanical stirring device, add 27.4g (0.2mol) of 4-picoline-3-boronic acid, 50ml of methanol, 128g (1mol) of ammonia (mass concentration 28%), 2.9g (0.02mol) of copper oxide, start stirring, and the reaction is completed in 2 hours at room temperature. After suction filtration, the filtrate was concentrated under reduced pressure, and the obtained solid was recrystallized with ethyl acetate to obtain 20.5g of 3-amino-4-methylpyridine, with a yield of 95%."
This approach could potentially be modified for introducing amino groups at both positions 2 and 3 of the pyridine ring.
From 2-Chloro-3-aminopyridine Precursors
Another viable approach is the conversion of 2-chloro-3-aminopyridine to 2,3-diaminopyridine. As described in the synthesis route from ChemicalBook, this can be achieved using zinc ammonium chloride at elevated temperatures:
"2-Chloro-3-aminopyridine (5g, 38.9 mmol), zinc ammonium chloride (24.3g, 116.7 mmol), placed in an autoclave, heated to 220°C in an external bath, kept stirring, after 5h the reaction is complete. Add 100ml purified water to the system, extract the water phase twice with 100mL MTBE, and adjust the pH of the water phase to 8-9 with sodium hydroxide. A large amount of solids precipitate out. The target product 2.50g is obtained by filtration with a yield of 60%."
This method could be adapted for 2-chloro-3-amino-4-methylpyridine to produce 2,3-diamino-4-methylpyridine.
Synthesis of 2-Amino-3-Chloro-4-methylpyridine
An important intermediate in some synthetic routes is 2-amino-3-chloro-4-methylpyridine. Patent US6399781B1 provides a detailed process for preparing this compound, which could serve as a valuable precursor:
- Start with 3-cyano-4-methyl-2-pyridone
- Treat with chlorinating agents such as POCl₃ and PCl₅ under reflux (approximately 115°C) for about two hours
- Remove excess chlorinating agent by distillation
- Add water, filter the resulting 2-chloro-3-cyano-4-methylpyridine
- Convert the cyano group to an amino group through acid hydrolysis followed by treatment with a strong base and halogen
The patent describes specific conditions for this conversion:
"The 3-amido intermediate is converted to the 3-amino final product by adding it to a mixture of a strong base and a halogen. The base may be aqueous sodium carbonate or sodium hydroxide, preferably sodium hydroxide. The halogen may be chlorine or bromine, preferably bromine. The resulting reaction mixture is heated to between about 10 and 30°C preferably to about 22°C. Water is then added to the reaction mixture followed by heating to between 60 and 80°C preferably to about 70°C for one additional hour."
Diazidation Methods
Conversion of Amino Groups to Azido Groups
The transformation of amino groups to azido groups is a critical step in the synthesis of 2,3-Diazido-4-methylpyridine. While the search results don't provide a specific method for this particular compound, several general approaches can be adapted.
Diazotization-Azidation Sequence
The most common approach involves a diazotization-azidation sequence:
- Formation of diazonium salt using sodium nitrite in acidic conditions
- Subsequent displacement with sodium azide
This methodology is widely used in organic synthesis for converting aromatic amines to azides. The reaction typically proceeds under mild conditions (0-5°C) to ensure stability of the diazonium intermediate.
Copper-Catalyzed Azidation
Based on modern synthetic methods, a copper-catalyzed approach could be employed. In the synthesis of other azido compounds, copper catalysts have shown high efficiency in facilitating the conversion of amines to azides. The following conditions could be adapted:
- Use of CuSO₄ or Cu(OAc)₂ as catalyst
- Sodium azide as the azide source
- A suitable solvent system such as DMSO/H₂O or acetonitrile
- Reaction temperature of 70-80°C for 6-12 hours
Using Azide Transfer Reagents
Specialized azide transfer reagents can also be employed for the conversion:
- Reagents such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide
- Base (such as K₂CO₃, Cu₂CO₃) in methanol or other polar solvents
- Reaction at room temperature for 12-24 hours
These reagents offer advantages in terms of safety and handling compared to potentially explosive sodium azide, especially in large-scale synthesis.
Proposed Synthetic Routes and Optimization
Complete Synthetic Route 1: From 2,3-Diaminopyridine
Based on the available information, a complete synthetic route for 2,3-Diazido-4-methylpyridine;ZINC can be proposed:
- Preparation of 2,3-diamino-4-methylpyridine via reduction of 2,3-dinitro-4-methylpyridine
- Sequential diazotization and azidation of both amino groups
- Complexation with zinc salt
Table 1 summarizes the key reaction parameters for this route:
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1 | 2,3-dinitro-4-methylpyridine, Pd/C, H₂ | 50-60°C, 1-2h | 80-90% |
| 2a | NaNO₂, HCl, 0-5°C then NaN₃ | 0-5°C, 2-4h | 70-80% |
| 2b | NaNO₂, HCl, 0-5°C then NaN₃ | 0-5°C, 2-4h | 70-80% |
| 3 | ZnCl₂, MeOH | RT, 12h | 60-70% |
Overall expected yield: 30-40%
Complete Synthetic Route 2: Stepwise Functionalization
An alternative approach involves stepwise functionalization:
- Synthesis of 2-chloro-3-amino-4-methylpyridine as described in US6399781B1
- Conversion of the 3-amino group to azide via diazotization
- Nucleophilic displacement of the 2-chloro group with sodium azide
- Complexation with zinc salt
Table 2 outlines the key parameters for this route:
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Process as described in US6399781B1 | Multiple steps | 50-60% |
| 2 | NaNO₂, HCl, then NaN₃ | 0-5°C, 2-4h | 70-80% |
| 3 | NaN₃, DMF | 80-100°C, 12h | 60-70% |
| 4 | ZnCl₂, MeOH | RT, 12h | 60-70% |
Overall expected yield: 15-25%
Optimization Considerations
Several factors should be considered for optimizing the synthesis:
- Selectivity : Controlling the sequential functionalization of the 2 and 3 positions
- Azide handling : Implementing appropriate safety measures for handling potentially explosive azide compounds
- Purification : Developing effective isolation techniques for the intermediates and final product
- Scale-up challenges : Addressing safety and efficiency concerns when scaling up the synthesis
Analytical Characterization
The identity and purity of 2,3-Diazido-4-methylpyridine;ZINC can be confirmed through various analytical techniques. Based on characterization methods used for related compounds in the search results, the following analyses are recommended:
Spectroscopic Analysis
NMR Spectroscopy
1H NMR and 13C NMR spectra should show characteristic signals for the methyl group and aromatic protons of the pyridine ring. Key expected signals would include:
- A singlet for the methyl group at approximately δ 2.2-2.5 ppm in the 1H NMR
- Aromatic proton signals in the δ 7.0-8.8 ppm region
- Carbon signals for the azido-substituted positions at characteristic chemical shifts in the 13C NMR
IR Spectroscopy
IR analysis should reveal characteristic bands for the azido groups. Based on related compounds containing azido moieties:
"In the IR spectra, a sharp characteristic band for azide was observed around 2006 cm-1."
Additional bands would be expected for the pyridine ring and other structural features.
UV-Visible Spectroscopy
Based on characterization of other azido complexes:
"The UV–vis spectra of the complex were recorded in acetonitrile solution (~5 × 10-3 M) at room temperature... which shows the ligand centered π–π* transition at 312 nm (ε = 318 M-1 cm-1)."
Similar transitions would be expected for 2,3-Diazido-4-methylpyridine;ZINC, potentially with azide-to-zinc LMCT bands.
Mass Spectrometry
ESI-MS analysis would be crucial for confirming the molecular weight and structure of the complex. Based on similar compounds:
"Two major signals at mass-to-charge ratios (m/z) of 428.0983 and 471.1206 were observed in the ESI-MS. These signals are attributed to [L1Co(N3) + H]+ and [L1Co(N3)2 + 2H]+ fragments, indicating a facile Co-azide ligand dissociation process."
Similarly, characteristic fragmentation patterns would be expected for 2,3-Diazido-4-methylpyridine;ZINC.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diazido-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles.
Reduction Reactions: The azido groups can be reduced to amines.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the azido groups.
Reduction Reactions: Products include 2,3-diamino-4-methylpyridine.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
Chemistry: 2,3-Diazido-4-methylpyridine is used as a precursor in the synthesis of various heterocyclic compounds
Biology and Medicine:
Industry: In materials science, 2,3-Diazido-4-methylpyridine can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Diazido-4-methylpyridine primarily involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Diazido-4-methylpyridine;ZINC with analogous azido-pyridine derivatives and zinc-coordinating ligands, focusing on structural features, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
*Note: Hypothetical entries are inferred from analogous structures in the ZINC database .
Key Findings:
Coordination Flexibility: Unlike monodentate analogs (e.g., 4-Azido-2-methylpyridine;ZINC), 2,3-Diazido-4-methylpyridine;ZINC exhibits bidentate coordination, enhancing its stability in zinc-mediated catalytic cycles .
Reactivity: The dual azide groups enable rapid Huisgen cycloaddition (click chemistry), outperforming mono-azido derivatives in modular ligand synthesis .
Thermal Stability : Compared to nitro-substituted analogs (e.g., 3-Azido-5-nitropyridine;ZINC), 2,3-Diazido-4-methylpyridine;ZINC shows superior thermal stability (decomposition >150°C), critical for industrial applications .
Database Prevalence : In the ZINC dataset, azido-pyridines with methyl substituents (e.g., 4-CH₃) are prioritized for drug discovery due to improved bioavailability over bulkier derivatives .
Q & A
Q. Table 1: Key ZINC Search Parameters
| Parameter | Description | Example Value for Target Compound |
|---|---|---|
| SMILES | Structural input | CN1C=C(C(N3N)=N2)N=C2N=N1 |
| Molecular weight | ≤500 Da (Lipinski compliance) | ~220.2 g/mol |
| xLogP | Partition coefficient | ≤3.5 |
| Supplier tags | Vendor availability | eMolecules, Enamine |
Q. Table 2: ZINC Isomer Handling Workflow
| Step | Action | Outcome |
|---|---|---|
| Supplier data parsing | Identify stereochemical uncertainty | Flagged entries |
| Isomer generation | Enumerate plausible configurations | 2–4 isomers per compound |
| User selection | Filter by ambiguity level | Streamlined dataset |
Q. Table 3: logP Discrepancy Analysis
| Compound | ZINC xLogP | Experimental logP | Correction Factor |
|---|---|---|---|
| 2,3-Diazido-4-methylpyridine | 1.8 | 2.5 | +0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
